molecular formula C92H143N21O23 B12370090 Kltwqelyqlkykgi

Kltwqelyqlkykgi

Cat. No.: B12370090
M. Wt: 1911.2 g/mol
InChI Key: ZHHXHKUQDPVCQO-MVXMSPHASA-N
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Description

Kltwqelyqlkykgi is a vascular endothelial growth factor (VEGF) mimicking peptide, known for its ability to bind to VEGF receptors and compete with VEGF. This compound has shown significant potential in promoting angiogenesis, healing gastric ulcers in rodents, and inducing capillary formation and organization in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kltwqelyqlkykgi can be synthesized through solid-phase peptide synthesis (SPPS). The peptide is typically synthesized as a white powder with an azide group in the amino terminal region, which can be reacted with other molecules via a click reaction . The sequence of this compound is Lys-Leu-Thr-Trp-Gln-Glu-Leu-Tyr-Gln-Leu-Lys-Tyr-Lys-Gly-Ile .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The compound is then lyophilized to obtain a stable powder form for storage and further use .

Chemical Reactions Analysis

Types of Reactions

Kltwqelyqlkykgi primarily undergoes binding reactions with VEGF receptors. It can also participate in click reactions due to the presence of an azide group in its structure .

Common Reagents and Conditions

    Click Reaction: Utilizes azide-alkyne cycloaddition, often catalyzed by copper(I) ions.

    Binding Reactions: Involves interaction with VEGF receptors under physiological conditions.

Major Products

The major product of the click reaction involving this compound is a stable triazole-linked compound. When binding to VEGF receptors, the major outcome is the inhibition of VEGF activity, leading to angiogenesis .

Scientific Research Applications

Kltwqelyqlkykgi has a wide range of applications in scientific research:

Mechanism of Action

Kltwqelyqlkykgi exerts its effects by mimicking VEGF and binding to VEGF receptors. This binding competes with natural VEGF, leading to the activation of VEGF receptors and subsequent angiogenesis. The peptide promotes endothelial cell proliferation, migration, and capillary formation, which are crucial for tissue regeneration and healing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and structure, which allows it to effectively compete with VEGF and promote angiogenesis. Its ability to induce capillary formation and organization in vitro makes it a valuable tool in tissue engineering and regenerative medicine .

Properties

Molecular Formula

C92H143N21O23

Molecular Weight

1911.2 g/mol

IUPAC Name

(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C92H143N21O23/c1-10-52(8)77(92(135)136)112-75(119)48-100-80(123)62(22-14-17-39-94)101-87(130)70(44-54-24-28-57(115)29-25-54)109-81(124)63(23-15-18-40-95)102-85(128)67(41-49(2)3)107-83(126)65(33-36-74(98)118)104-88(131)71(45-55-26-30-58(116)31-27-55)110-86(129)68(42-50(4)5)108-84(127)66(34-37-76(120)121)103-82(125)64(32-35-73(97)117)105-89(132)72(46-56-47-99-61-21-12-11-19-59(56)61)111-91(134)78(53(9)114)113-90(133)69(43-51(6)7)106-79(122)60(96)20-13-16-38-93/h11-12,19,21,24-31,47,49-53,60,62-72,77-78,99,114-116H,10,13-18,20,22-23,32-46,48,93-96H2,1-9H3,(H2,97,117)(H2,98,118)(H,100,123)(H,101,130)(H,102,128)(H,103,125)(H,104,131)(H,105,132)(H,106,122)(H,107,126)(H,108,127)(H,109,124)(H,110,129)(H,111,134)(H,112,119)(H,113,133)(H,120,121)(H,135,136)/t52-,53+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1

InChI Key

ZHHXHKUQDPVCQO-MVXMSPHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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